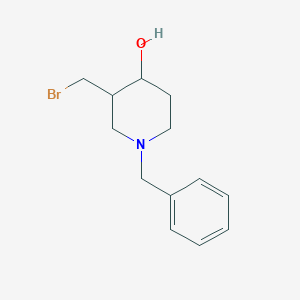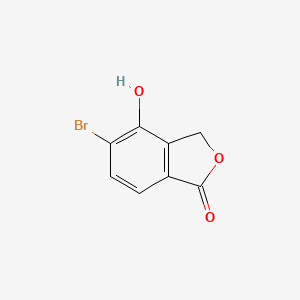
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex molecular structure, which includes a naphthalene ring, a carboxamide group, and additional functional groups that contribute to its unique properties .
Méthodes De Préparation
The synthesis of 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- involves several steps. One common method includes the reaction of 6-chloro-1-naphthalenecarboxylic acid with N-butyl-2-(diethylamino)ethylamine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- can be compared with other similar compounds, such as:
N-Butyl-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide: Similar in structure but lacks the chloro group.
N-Butyl-N-[2-(diethylamino)ethyl]-6-chloro-1-naphthamide: Similar but with variations in the functional groups attached to the naphthalene ring
The uniqueness of 1-Naphthalenecarboxamide, N-butyl-6-chloro-N-(2-(diethylamino)ethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
50341-68-9 |
|---|---|
Formule moléculaire |
C21H29ClN2O |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
N-butyl-6-chloro-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H29ClN2O/c1-4-7-13-24(15-14-23(5-2)6-3)21(25)20-10-8-9-17-16-18(22)11-12-19(17)20/h8-12,16H,4-7,13-15H2,1-3H3 |
Clé InChI |
UWLLQQADKIXSIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)


![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)






![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
